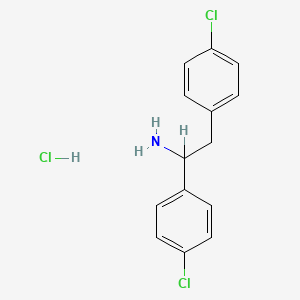

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate

Beschreibung

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is a substituted ethylamine derivative characterized by two 4-chlorophenyl groups attached to the ethylamine backbone. The hydrochloride salt enhances its solubility and stability, while the hemihydrate form indicates a specific crystalline structure with half a water molecule per formula unit.

Eigenschaften

IUPAC Name |

1,2-bis(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDSEJAUDQMDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988719 | |

| Record name | 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68968-03-6 | |

| Record name | Phenethylamine, 4-chloro-alpha-(p-chlorophenyl)-, hydrochloride, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068968036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(4-chlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-chlorophenyl)-2-amino-propane, which is further reacted with 4-chlorobenzyl chloride to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Analyse Chemischer Reaktionen

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is a versatile compound with a wide range of applications in various scientific fields.

Chemistry

This compound is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure, characterized by the presence of two 4-chlorophenyl groups attached to an ethylamine backbone, makes it a valuable precursor for more complex molecules.

Biology

Research has indicated that 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate exhibits notable biological activities. It is studied for its antimicrobial and anticancer properties, with in vitro studies showing effectiveness against a range of microorganisms and potential anticancer targets.

Medicine

The compound is under investigation for its potential therapeutic uses in treating certain medical conditions. Its mechanism of action involves interaction with specific molecular targets and pathways, affecting signal transduction and gene expression. However, the exact molecular targets and pathways are still being researched.

Industry

In industrial contexts, 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is used in the production of specialty chemicals and as a reagent in various industrial processes. Its chemical properties make it useful for enhancing the properties of materials and in analytical chemistry techniques.

Pharmaceutical Development

- The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and other medical conditions. Its role in pharmaceutical development is crucial due to its ability to be modified into various bioactive molecules.

Biochemical Research

- In biochemical research, 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is used to study neurotransmitter systems and understand the role of amines in brain function and behavior. This research helps in elucidating the mechanisms behind neurological processes and disorders.

Analytical Chemistry

- The compound is employed as a standard in chromatography techniques, aiding in the accurate quantification of similar compounds in complex mixtures. Its use in analytical chemistry ensures the precision and reliability of chemical analyses.

Material Science

- In material science, 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is used in the development of specialty polymers and coatings. It enhances properties such as adhesion and chemical resistance, making it valuable for the production of advanced materials.

Antimicrobial Activity

- Studies have demonstrated the antimicrobial activity of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate. In vitro experiments have shown its effectiveness against various microorganisms, highlighting its potential as an antimicrobial agent.

Anticancer Properties

- Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer pathways, although further investigation is needed to fully understand its anticancer mechanisms.

Data Tables

| Application Area | Description | Key Uses |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Precursor for pharmaceuticals and other organic compounds |

| Biology | Biological activities | Antimicrobial and anticancer properties |

| Medicine | Therapeutic uses | Potential treatment for various medical conditions |

| Industry | Industrial processes | Production of specialty chemicals, reagent in industrial processes |

| Pharmaceutical Development | Intermediate in pharmaceutical synthesis | Targeting neurological disorders |

| Biochemical Research | Study of neurotransmitter systems | Understanding brain function and behavior |

| Analytical Chemistry | Standard in chromatography | Quantification of similar compounds |

| Material Science | Development of specialty polymers and coatings | Enhancing adhesion and chemical resistance |

Authoritative Insights

The applications of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate are well-documented across various scientific and industrial fields. The compound's versatility stems from its unique chemical structure and its ability to interact with specific molecular targets.

- Chemical and Biological Properties : The compound's molecular formula (C14H14Cl3N) and its hydrochloride hemihydrate form make it suitable for a range of chemical reactions and biological interactions.

- Industrial and Pharmaceutical Uses : Its role as an intermediate in organic synthesis and its potential therapeutic applications highlight its importance in both industrial and pharmaceutical contexts.

Wirkmechanismus

The mechanism of action of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Structural Differences :

- Physicochemical Properties: Molecular Formula: C₈H₁₂ClNO₂. Solubility: Highly water-soluble due to polar hydroxyl groups.

- Pharmacological Activity :

1-(4-Methylphenyl)ethane-1,2-diamine Hydrochloride

- Structural Differences :

- Physicochemical Properties :

- Functional Implications: The diamine structure may enhance metal chelation or hydrogen-bonding interactions compared to the monoamine target compound.

4-Chlorophenyl-Containing Derivatives (e.g., Example 14 in )

- Structural Context: Example 14 describes a compound with a 4-chlorophenyl group in an imidazo[1,2-a]pyridine scaffold. Chlorine substituents are known to improve pharmacokinetic properties (e.g., metabolic stability) in drug design.

- Synthetic Relevance :

Comparative Data Table

Research Findings and Limitations

- Structural Analogues : Chlorophenyl groups generally increase lipophilicity and metabolic stability compared to hydroxyl or methyl groups, as seen in other pharmaceuticals.

- Gaps in Data : Direct studies on 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate are absent in the provided evidence. Conclusions are inferred from substituent trends in related compounds.

- Synthetic Methods : Salification with HCl (e.g., Example 14) is a common strategy for improving crystallinity and stability, applicable to the target compound.

Notes on Evidence Utilization

- , and 5 provide foundational data on dopamine HCl, highlighting substituent-driven property differences.

- and illustrate the role of chlorine and methyl groups in analogous compounds, supporting comparative inferences.

- The absence of direct references to the target compound underscores the need for primary research to validate hypothesized properties.

Biologische Aktivität

Overview

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is a compound characterized by its molecular formula and a molecular weight of 302.6 g/mol. It features a structure with two 4-chlorophenyl groups attached to an ethylamine backbone, existing as a hydrochloride salt in hemihydrate form. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to yield an intermediate, which is subsequently reduced and reacted with 4-chlorobenzyl chloride to produce the final product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The precise molecular targets are still under investigation, but it is suggested that the compound affects signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including breast (T47D), lung (NCl H-522), and ovarian (PA-1) cancer cells .

Case Studies

Several case studies highlight the biological efficacy of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate:

- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Efficacy : In a controlled study involving T47D breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM .

Comparative Analysis

When compared with similar compounds such as 1-(4-chlorophenyl)ethylamine and 4-chlorobenzylamine, 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate shows enhanced biological activity due to its dual chlorophenyl substitution which likely increases binding affinity to biological targets.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,2-Di(4-chlorophenyl)ethylamine hydrochloride | Two chlorophenyl groups | Antimicrobial, Anticancer |

| 1-(4-Chlorophenyl)ethylamine | One chlorophenyl group | Limited antimicrobial activity |

| 4-Chlorobenzylamine | One chlorophenyl group | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.